molecular formula C19H20N4O4 B2420940 N-(1H-1,3-benzodiazol-2-yl)-2-[(3,5-dimethoxyphenyl)formamido]propanamide CAS No. 1236271-42-3

N-(1H-1,3-benzodiazol-2-yl)-2-[(3,5-dimethoxyphenyl)formamido]propanamide

Cat. No.: B2420940
CAS No.: 1236271-42-3
M. Wt: 368.393
InChI Key: OLZFVTYBUGVHAR-UHFFFAOYSA-N
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Description

N-(1H-1,3-benzodiazol-2-yl)-2-[(3,5-dimethoxyphenyl)formamido]propanamide is a complex organic compound that features a quinoxaline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzodiazol-2-yl)-2-[(3,5-dimethoxyphenyl)formamido]propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone. The resulting quinoxaline derivative is then subjected to further functionalization to introduce the N,N-dimethylbenzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzodiazol-2-yl)-2-[(3,5-dimethoxyphenyl)formamido]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

N-(1H-1,3-benzodiazol-2-yl)-2-[(3,5-dimethoxyphenyl)formamido]propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-(1H-1,3-benzodiazol-2-yl)-2-[(3,5-dimethoxyphenyl)formamido]propanamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives and benzamide analogs. Examples include:

  • N,N-dimethylbenzamide
  • 4-methylquinoxaline
  • 3-oxo-3,4-dihydroquinoxaline

Uniqueness

N-(1H-1,3-benzodiazol-2-yl)-2-[(3,5-dimethoxyphenyl)formamido]propanamide is unique due to its specific combination of functional groups and structural features. This uniqueness can confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-ylamino)-1-oxopropan-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-11(17(24)23-19-21-15-6-4-5-7-16(15)22-19)20-18(25)12-8-13(26-2)10-14(9-12)27-3/h4-11H,1-3H3,(H,20,25)(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZFVTYBUGVHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC2=CC=CC=C2N1)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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